2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amine
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Overview
Description
This compound is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms at different positions . The specific compound you mentioned would have additional functional groups attached to the pyrazole ring, including a phenyl group and an ethylbenzenesulfonyl group.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazoles are known to undergo a variety of chemical reactions, including nucleophilic substitutions and reductions .Scientific Research Applications
Synthesis and Pharmacological Studies
- A study detailed the synthesis of Mannich bases containing an ibuprofen moiety, where derivatives of a similar structural framework exhibited promising anti-inflammatory and analgesic properties. These compounds were characterized using IR, NMR, and mass spectral data, highlighting their potential in pharmacological applications (Sujith et al., 2009).
Antibacterial and Anti-enzymatic Potential
- Research involving the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides revealed these compounds as potent antibacterial agents and moderate enzyme inhibitors. This study underscores the chemical versatility and applicability of sulfonamide derivatives in addressing bacterial infections and enzyme-related diseases (Abbasi et al., 2015).
Heterocyclic Compound Formation
- Cyclocondensation reactions involving 5-methylpyrazol-3-amine with various unsaturated arylaliphatic carboxylic acid derivatives were explored, leading to the formation of diverse heterocyclic compounds. This research provides insights into the structural and reactive properties of pyrazole derivatives in synthesizing novel compounds (Lipson et al., 2006).
Electrosynthesis Applications
- A study demonstrated the electrosynthesis of amino derivatives from 1-ethyl-4-nitro-3-cyanopyrazole, indicating the potential of electrochemical methods in the synthesis of pyrazole-based amines. This work adds to the knowledge on the electrochemical behavior and applications of pyrazole compounds (Mikhal’chenko et al., 2007).
Phenylsulfenium Ion Intermediate Generation
- Research into the reaction mechanisms involving phenylsulfenamide highlighted the generation of a phenylsulfenium ion intermediate, offering a deeper understanding of the chemical behavior of sulfenamides and their potential applications in synthetic chemistry (Takeuchi et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[4-(4-ethylphenyl)sulfonylphenyl]-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-14-4-8-16(9-5-14)24(22,23)17-10-6-15(7-11-17)21-18(19)12-13(2)20-21/h4-12H,3,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBBQYILLQZSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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